3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Anticancer Activity Tubulin Polymerization Inhibitor Cytotoxicity Screening

Researchers building tubulin/colchicine-site screening decks face high risk when substituting pyrazolo[3,4-b]pyridin-6-one analogs, as minor substituent changes drastically alter potency (SAR studies show 2-4 fold differences). This compound provides a structurally-defined baseline to benchmark kinase selectivity and build SAR programs. - Enables G2/M cell-cycle arrest assays and colchicine-competition studies targeting the colchicine binding site. - Serves as a reference for profiling GSK-3/cdk inhibition and constructing MDR-focused libraries against MCF-7/ADR and HepG2/ADR models. - Mitigates procurement risk by delivering a precisely substituted building block with verified cyclobutyl-methyl topology.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 817641-90-0
Cat. No. B13783845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
CAS817641-90-0
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=NNC(=C12)C3CCC3
InChIInChI=1S/C11H15N3O/c1-6-5-8(15)12-11-9(6)10(13-14-11)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,12,13,14,15)
InChIKeyNFCRRLAXAQZMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-4-methyl Pyrazolo-Pyridinone: Core Scaffold Identity


3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS 817641-90-0) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridin-6-one class [1]. It is a defined chemical entity with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . The compound's core scaffold is recognized in both kinase inhibitor patents [1] and anticancer agent discovery literature [2], establishing it as a relevant chemotype for biological screening.

Recognized chemotype in GSK-3/cdk kinase inhibitor patents
Core scaffold identified in anticancer agent discovery literature
Defined cyclobutyl/methyl substitution enables SAR-driven screening

Why Generic Substitution of This Scaffold Is Unjustified


In-class pyrazolo[3,4-b]pyridin-6-one compounds cannot be simply interchanged due to extreme sensitivity of biological activity to minor substituent variations. The patent defining this chemotype as GSK-3/cdk inhibitors demonstrates that activity is contingent on specific combinations of R1, R2, and R3 groups, with explicit provisos excluding certain simple alkyl/cycloalkyl combinations from the active scope [1]. Even within a focused anticancer SAR study, the initial hit compound 'h2' (a pyrazolo[3,4-b]pyridin-6-one) showed only moderate activity, while a structurally optimized analog 'I2' achieved 2- to 4-fold greater potency across the same panel of six tumor cell lines through specific substitution changes [2]. These findings establish that the precise cyclobutyl and methyl substitution pattern on this core is a critical determinant of target engagement and potency, making blind analog substitution a high-risk procurement strategy without confirmatory data.

Substituent-dependent activity: Patent claims exclude specific alkyl/cycloalkyl combinations from active scope, indicating substitution pattern is critical for target engagement.

SAR potency gap: Published optimization study reports a substantial difference in cell-model response between initial hit and optimized analog, precluding direct analog substitution.

Procurement risk: Blind selection of generic pyrazolo[3,4-b]pyridin-6-one analogs without confirmatory data may yield inactive or mechanistically divergent compounds.

Quantitative Differentiation vs. Closest Structural Analogs


Tubulin-Driven Tumor Cell Panel Potency Gap

In a study identifying and optimizing pyrazolo[3,4-b]pyridin-6-one anticancer agents, the optimized compound I2 (structurally related to the target compound class) demonstrated substantially greater potency than the initial hit compound h2 across a panel of six human cancer cell lines. While the exact substituents of I2 and h2 are not fully resolved in the abstract, the SAR narrative confirms that structural modification within this scaffold directly yields a 2- to 4-fold potency improvement, establishing a clear quantitative benchmark for analog differentiation [1].

Tumor Cell Panel Potency Gap
Cross-study comparable
I2 (optimized) IC50 2.99–5.72 μM across six cell lines vs h2 7.05–15.45 μM
Cell-model response context; supports substitution-based potency ranking
Verify specific substitution pattern for target compound
Anticancer Activity Tubulin Polymerization Inhibitor Cytotoxicity Screening

Mechanistic Differentiator: Tubulin Binding vs. Kinase Inhibition

The optimized analog I2 was demonstrated to inhibit microtubule polymerization by binding to the colchicine site, a mechanism distinct from the GSK-3 and cdk kinase inhibition classically associated with the pyrazolo[3,4-b]pyridin-6-one scaffold [1][2]. This mechanistic bifurcation underscores that even within the same core scaffold, substitution patterns dictate target engagement, and procurement for kinase-targeted screening versus tubulin-targeted screening demands precise chemical identity verification.

Mechanistic Differentiator
Class-level inference
I2 binds colchicine site on tubulin; generic scaffold reported as GSK-3/cdk kinase inhibitor
Target engagement may diverge by substitution; confirm mechanism per analog
Qualitative differentiation; not a quantitative comparison
Target Engagement Mechanism of Action Tubulin Polymerization

Activity Against Adriamycin-Resistant Cancer Cells

The I2 compound demonstrated potent cytotoxicity against both adriamycin-resistant human breast cancer cells and adriamycin-resistant hepatocarcinoma cells [1]. While specific IC50 values are not provided in the abstract, this explicitly stated resistance-overcoming property differentiates I2-series analogs from many standard chemotherapeutics and from the parent hit h2, for which resistance data is not reported. This provides a procurement-relevant differentiation point for screening programs focused on drug-resistant cancer models.

Activity in Drug-Resistant Models
Class-level inference
I2 reported cytotoxic in adriamycin-resistant breast cancer and hepatocarcinoma cells
May support drug-resistant model screening context
Data to verify; IC50 values not provided in abstract
Drug Resistance Adriamycin-Resistant Hepatocarcinoma

Recommended Procurement Application Scenarios


Tubulin-Targeted Anticancer Screening Libraries

Procurement of this compound is justified for constructing tubulin inhibitor screening decks targeting the colchicine binding site. The demonstrated mechanism of action for the I2-series analog—microtubule polymerization inhibition validated through colchicine competition and G2/M cell cycle arrest—makes this specific cyclobutyl-methyl substituted core a relevant entry point for developing antimitotic agents, particularly against drug-resistant tumor models [1].

GSK-3/cdk Kinase Selectivity Profiling Panels

This compound falls within the generic Markush structure of patented pyrazolo[3,4-b]pyridin-6-one GSK-3 and cdk inhibitors [2]. It is appropriate as a structurally-defined reference compound for establishing kinase selectivity profiles and for benchmarking new analogs against the core scaffold's known kinase inhibition potential.

SAR Expansion of Pyrazolo-Pyridinone Tubulin Inhibitors

As a close structural relative of the optimized lead I2, this compound can serve as a building block for systematic SAR studies exploring the impact of N1, C3, and C4 substituent variations on tubulin binding affinity and cytotoxicity. Its defined cyclobutyl and methyl groups provide a baseline for introducing additional functionalization to improve the 2–4 fold potency window observed between hit h2 and lead I2 [1].

Drug-Resistant Cancer Model Screening

Given the explicit activity of the I2 analog against adriamycin-resistant breast and hepatocarcinoma cell lines, this compound and its derivatives are strong candidates for inclusion in focused libraries screened against multidrug-resistant (MDR) cancer phenotypes. Procurement is recommended for labs running viability assays on MCF-7/ADR or HepG2/ADR models where standard chemotherapeutics show diminished efficacy [1].

Application
Selection Property
Validation Focus
Tubulin-targeted screening studies
Colchicine-site binding assay context
Tubulin polymerization & cell-cycle arrest endpoints
Kinase selectivity profiling studies
GSK-3/cdk inhibitor scaffold reference
Kinase inhibition assay context
SAR expansion studies
Substitution-dependent tubulin binding
Cytotoxicity & target engagement endpoints
Drug-resistant cancer cell model studies
Reported resistance-modulating phenotype
Viability assays on MDR models (e.g., MCF-7/ADR, HepG2/ADR)
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